molecular formula C4H6N2S3 B1606845 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole CAS No. 7653-69-2

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B1606845
CAS No.: 7653-69-2
M. Wt: 178.3 g/mol
InChI Key: IUVACELPFXBLHY-UHFFFAOYSA-N
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Description

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole can be synthesized through a one-step condensation reaction involving methyl acryloyl chloride and 2,5-dimercaptothiadiazole . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The focus is often on achieving high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole is unique due to its specific combination of sulfur and nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

IUPAC Name

2,5-bis(methylsulfanyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-7-3-5-6-4(8-2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVACELPFXBLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294434
Record name 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7653-69-2
Record name 7653-69-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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